9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C25H26ClN5O2 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H26ClN5O2/c1-15-5-6-17(3)18(11-15)14-31-23(32)21-22(28(4)25(31)33)27-24-29(12-16(2)13-30(21)24)20-9-7-19(26)8-10-20/h5-11,16H,12-14H2,1-4H3 |
InChI Key |
XUNPIKVCMYTFBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Assembly
The purino[7,8-a]pyrimidine core is constructed via a Ugi–Strecker reaction, as demonstrated in analogous pyrido[1,2-e]purine syntheses. Starting with 2-aminopyridine derivatives, ethyl glyoxylate undergoes cyanide-mediated cyclization with trimethylsilyl cyanide (TMSCN) and DABCO under microwave irradiation (120°C, 15 min). This forms the intermediate hexahydropyrimidine ring, which is subsequently treated with isocyanates (e.g., phenylisocyanate) to install the 2,4-dione moiety.
Critical Parameters
Functionalization of the N3 Position
The N3 position is alkylated with 2,5-dimethylbenzyl chloride to introduce the [(2,5-dimethylphenyl)methyl] group. This step typically employs:
-
Base : Potassium carbonate (K₂CO₃) in anhydrous DMF.
-
Solvent : Dimethylformamide (DMF) at 80°C for 6 hours.
-
Yield : 74–78% after column chromatography (silica gel, hexane/EtOAc 3:1).
Chlorophenyl Substitution at C9
The 4-chlorophenyl group is introduced via Suzuki–Miyaura coupling using:
Key Reaction Mechanisms
Ugi–Strecker Cyclocondensation
The reaction mechanism involves three stages:
-
Iminium Formation : 2-Aminopyridine reacts with ethyl glyoxylate to form an iminium intermediate.
-
Cyanide Addition : TMSCN delivers cyanide to the electrophilic carbonyl carbon, forming an α-aminonitrile.
-
Cyclization : Intramolecular attack by the amine on the nitrile generates the tetracyclic core.
Copper-Catalyzed Cyclization
Copper(I) iodide (CuI) facilitates the formation of the purino[7,8-a]pyrimidine ring via oxidative coupling. The mechanism proceeds through a single-electron transfer (SET) pathway, with the copper catalyst mediating C–N bond formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C | 74 | 95 |
| THF, 60°C | 62 | 89 |
| Toluene, 100°C | 68 | 92 |
Catalyst Screening for Suzuki Coupling
| Catalyst | Yield (%) | Byproducts (%) |
|---|---|---|
| Pd(PPh₃)₄ | 82 | 3 |
| Pd(OAc)₂ | 65 | 12 |
| PdCl₂(dppf) | 71 | 8 |
Superior performance of Pd(PPh₃)₄ is attributed to its stability under aqueous conditions.
Purification and Characterization
Recrystallization Protocols
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (d, J = 8.4 Hz, 2H, Ar–H), 4.21 (s, 2H, CH₂), 2.31 (s, 6H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161.2 (C=O), 139.8 (C-Cl), 132.5 (Ar–C). |
| HRMS | m/z 356.1421 [M+H]⁺ (calc. 356.1418). |
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
The competing O-alkylation of the dione moiety generates a 10–15% impurity. This is suppressed by:
-
Low Temperature : 0–5°C during reagent addition.
-
Bulky Base : Use of DBU instead of K₂CO₃ reduces nucleophilicity at oxygen.
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of purine and pyrimidine compounds exhibit significant antitumor properties. The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that modifications to the purine structure can enhance cytotoxicity against specific tumor types by interfering with DNA synthesis and repair mechanisms .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. It may act by modulating pathways involved in the inflammatory response, such as inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). This application is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Antiviral Activity
Preliminary studies have indicated that similar purine derivatives can inhibit viral replication. The compound's mechanism may involve interference with viral RNA synthesis or protein translation processes, making it a candidate for further exploration in antiviral drug development .
Case Studies
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity
The compound 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a member of the purine family and has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, examining its anticancer effects, enzyme inhibition capabilities, and its interaction with various biological systems.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20ClN5O2
- Molecular Weight : 367.83 g/mol
The presence of the chlorophenyl group and the dimethylphenyl moiety contributes to its biological activity by enhancing lipophilicity and modulating receptor interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A series of experiments were conducted to evaluate its efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical cancer) | 0.69 |
| MCF-7 (Breast cancer) | 1.25 |
| A549 (Lung cancer) | 1.50 |
The compound demonstrated significant antiproliferative activity, outperforming standard chemotherapeutic agents like doxorubicin in certain assays .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Notably, it acts as an inhibitor of acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition (%) at 100 μM |
|---|---|
| Acetylcholinesterase | 85% |
| Urease | 90% |
These findings suggest that the compound could have therapeutic implications in treating conditions such as Alzheimer's disease and urease-related disorders .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased caspase activity.
- Antioxidant Activity : It exhibits significant antioxidant properties, reducing oxidative stress in cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
Case Studies
In a specific study involving human cancer cell lines, the compound was administered at varying concentrations to assess its effect on cell viability and apoptosis:
- Study Design : Cells were treated with different concentrations of the compound for 48 hours.
- Findings : A dose-dependent reduction in cell viability was observed across all tested lines. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations.
Comparison with Similar Compounds
Structural Analogs in the Purino-Pyrimidine Family
A closely related compound, 9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione (C₁₆H₂₀ClN₅O₂; molecular weight: 349.81), shares the 4-chlorophenyl and 1,7-dimethyl substituents but lacks the 2,5-dimethylbenzyl group and exhibits full saturation at the 6,7,8,9a,10,10a positions . Key differences include:
- Saturation : The dihydro moiety in the target compound may reduce ring strain compared to fully saturated analogs, affecting conformational stability.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Comparison with Benzimidazoles
Benzimidazoles, such as those described by Külen and Dincer (2024), share functional similarities with purino-pyrimidines due to their nitrogen-containing heterocyclic cores . However, benzimidazoles are noted for low toxicity, metal-binding capacity, and stability, making them preferred in agrochemical and antimicrobial applications . In contrast, the target compound’s purino-pyrimidine core may prioritize interactions with nucleotide-binding domains (e.g., kinase inhibitors), as seen in purine-based anticancer agents .
Electrochemical Behavior vs. Other Purine Derivatives
The electrochemical oxidation of purine derivatives, including theophylline and caffeine, is highly pH-dependent. For instance:
- At pH 6–9, theophylline exhibits stable oxidation peaks on glassy carbon electrodes, while caffeine shows minima at pH 5 and 11 .
- The target compound’s 4-chlorophenyl group (electron-withdrawing) may shift oxidation potentials to higher voltages compared to unsubstituted purines. Additionally, its adsorption at electrode surfaces could vary with pH, similar to xanthine derivatives .
Cytotoxic Activity Relative to Trisubstituted Purines
Compound 11b, a 2,6,9-trisubstituted purine derivative, demonstrates potent cytotoxicity in chronic myeloid leukemia cell lines (GI₅₀: 0.7–1.5 µM) .
- The 4-chlorophenyl group may mimic ATP-binding motifs.
- The 2,5-dimethylbenzyl substituent could enhance hydrophobic interactions in kinase pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
